N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide
CAS No.:
Cat. No.: VC8667940
Molecular Formula: C24H26N2O
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide -](/images/structure/VC8667940.png)
Specification
Molecular Formula | C24H26N2O |
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Molecular Weight | 358.5 g/mol |
IUPAC Name | N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide |
Standard InChI | InChI=1S/C24H26N2O/c1-3-26(4-2)22-17-15-21(16-18-22)25-24(27)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,23H,3-4H2,1-2H3,(H,25,27) |
Standard InChI Key | KCYWCOAVDZZFLH-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Characteristics
N-[4-(Diethylamino)phenyl]-2,2-diphenylacetamide is systematically named as -[2-(diethylamino)ethyl]-α-phenylbenzeneacetamide. Its IUPAC name reflects the substitution pattern: a diethylamino group at the para position of the phenyl ring attached to the acetamide nitrogen. The compound’s structure is confirmed via spectroscopic methods, including -NMR and mass spectrometry, which identify key fragments such as the diphenylacetyl moiety () and the diethylaminoethyl side chain () .
Table 1: Key Identifiers of N-[4-(Diethylamino)phenyl]-2,2-Diphenylacetamide
Property | Value | Source |
---|---|---|
CAS Number | 2618-52-2 | |
Molecular Formula | ||
Molecular Weight | 310.433 g/mol | |
Density | 1.04 g/cm³ | |
Boiling Point | 489.5°C at 760 mmHg | |
Flash Point | 249.8°C | |
Vapor Pressure | mmHg at 25°C |
Synonymous designations include Diphenylessigsäure-<2-diäthylamino>-diäthylamid and N-<2-Diäthylamino-äthyl>-diphenyl-acetamid, underscoring its prevalence in German chemical literature .
Synthesis and Manufacturing
The synthesis of N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide typically follows a multi-step pathway involving:
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Acylation: Reaction of diphenylacetyl chloride with 4-(diethylamino)aniline in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
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Protection/Deprotection: Use of amino-protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during functionalization .
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Purification: Column chromatography or recrystallization from ethanol to isolate the pure product .
Key Reaction Conditions:
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Solvents: Dichloromethane, tetrahydrofuran, or dimethylformamide .
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Catalysts: Carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) for amide bond formation .
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Temperature: Reactions conducted at 0–25°C to control exothermicity .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with stringent controls on residual solvents and by-products.
Future Research Directions
Further studies should prioritize:
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Pharmacological Profiling: Screening for antimicrobial or anticancer activity.
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Process Optimization: Developing greener synthetic routes using biocatalysts.
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Environmental Impact Assessments: Long-term ecotoxicity studies in aquatic systems.
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